Cas no 2098093-17-3 (2-(2-cyclobutyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile)
![2-(2-cyclobutyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile structure](https://www.kuujia.com/scimg/cas/2098093-17-3x500.png)
2-(2-cyclobutyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile Chemical and Physical Properties
Names and Identifiers
-
- F2198-8440
- AKOS026725905
- 2-(2-cyclobutyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)acetonitrile
- starbld0010893
- 2-(2-cyclobutyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile
- 2098093-17-3
- Pyrazolo[1,5-a]pyrazine-5(4H)-acetonitrile, 2-cyclobutyl-6,7-dihydro-
-
- Inchi: 1S/C12H16N4/c13-4-5-15-6-7-16-11(9-15)8-12(14-16)10-2-1-3-10/h8,10H,1-3,5-7,9H2
- InChI Key: YYRJIQQDDPKTGR-UHFFFAOYSA-N
- SMILES: N12CCN(CC#N)CC1=CC(C1CCC1)=N2
Computed Properties
- Exact Mass: 216.137496527g/mol
- Monoisotopic Mass: 216.137496527g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 303
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 44.8Ų
- XLogP3: 0.7
Experimental Properties
- Density: 1.32±0.1 g/cm3(Predicted)
- Boiling Point: 402.9±45.0 °C(Predicted)
- pka: 3.43±0.20(Predicted)
2-(2-cyclobutyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | C166981-1g |
2-(2-cyclobutyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4h)-yl)acetonitrile |
2098093-17-3 | 1g |
$ 955.00 | 2022-06-06 | ||
Life Chemicals | F2198-8440-0.5g |
2-(2-cyclobutyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile |
2098093-17-3 | 95%+ | 0.5g |
$629.0 | 2023-09-06 | |
Life Chemicals | F2198-8440-0.25g |
2-(2-cyclobutyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile |
2098093-17-3 | 95%+ | 0.25g |
$597.0 | 2023-09-06 | |
Life Chemicals | F2198-8440-2.5g |
2-(2-cyclobutyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile |
2098093-17-3 | 95%+ | 2.5g |
$1326.0 | 2023-09-06 | |
Life Chemicals | F2198-8440-5g |
2-(2-cyclobutyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile |
2098093-17-3 | 95%+ | 5g |
$1989.0 | 2023-09-06 | |
Life Chemicals | F2198-8440-1g |
2-(2-cyclobutyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile |
2098093-17-3 | 95%+ | 1g |
$663.0 | 2023-09-06 | |
TRC | C166981-500mg |
2-(2-cyclobutyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4h)-yl)acetonitrile |
2098093-17-3 | 500mg |
$ 615.00 | 2022-06-06 | ||
TRC | C166981-100mg |
2-(2-cyclobutyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4h)-yl)acetonitrile |
2098093-17-3 | 100mg |
$ 160.00 | 2022-06-06 | ||
Life Chemicals | F2198-8440-10g |
2-(2-cyclobutyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile |
2098093-17-3 | 95%+ | 10g |
$2785.0 | 2023-09-06 |
2-(2-cyclobutyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile Related Literature
-
Valery A. Barachevsky,Yury A. Puankov,Tatyana M. Valova,Olga I. Kobeleva,K. Lyssenko New J. Chem., 2009,33, 2267-2277
-
Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382
-
Y.-B. Wang,T.-H. Pan,Q. Liang,X.-H. Huang,S.-T. Wu,C.-C. Huang CrystEngComm, 2010,12, 3886-3893
Additional information on 2-(2-cyclobutyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile
Introduction to 2-(2-cyclobutyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile (CAS No. 2098093-17-3)
2-(2-cyclobutyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile, with the CAS number 2098093-17-3, is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyrazolopyrazines, which are known for their diverse biological activities and potential therapeutic applications. The unique structural features of this molecule, particularly the cyclobutyl and acetonitrile functionalities, contribute to its distinct pharmacological profile.
The synthesis of 2-(2-cyclobutyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile involves a multi-step process that combines modern synthetic methodologies with advanced purification techniques. Recent studies have highlighted the importance of these synthetic routes in ensuring high yields and purity levels, which are crucial for subsequent biological evaluations. The compound's stability under various conditions and its solubility properties have also been extensively studied to optimize its use in both in vitro and in vivo experiments.
In terms of biological activity, 2-(2-cyclobutyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile has shown promising results in several preclinical studies. One of the key areas of interest is its potential as an inhibitor of specific enzymes involved in signal transduction pathways. For instance, it has been reported to exhibit potent inhibitory effects on kinases such as PI3K and mTOR, which are implicated in various diseases including cancer and metabolic disorders. These findings suggest that the compound could be a valuable lead for the development of new therapeutic agents targeting these pathways.
Furthermore, the compound's ability to modulate other biological processes has been explored. Research has indicated that 2-(2-cyclobutyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile can influence cellular proliferation and apoptosis through its interaction with specific receptors and signaling molecules. This multifaceted biological activity makes it a subject of interest for a wide range of applications, from basic research to drug discovery.
Clinical trials are an essential step in translating the preclinical findings into practical therapeutic solutions. While 2-(2-cyclobutyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile is still in the early stages of clinical evaluation, preliminary data from Phase I trials have shown promising safety profiles and pharmacokinetic properties. These trials are designed to assess the compound's safety and tolerability in healthy volunteers and patients with specific conditions. The results will provide valuable insights into its potential as a therapeutic agent.
In addition to its therapeutic potential, 2-(2-cyclobutyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile has also been studied for its utility as a research tool. Its ability to selectively target specific pathways makes it an invaluable reagent for investigating complex biological processes at the molecular level. This aspect of its application is particularly important for advancing our understanding of disease mechanisms and developing more targeted therapies.
The ongoing research on 2-(2-cyclobutyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile is part of a broader effort to identify and develop novel compounds with high therapeutic potential. Collaborations between academic institutions and pharmaceutical companies are playing a crucial role in this endeavor. These partnerships facilitate the exchange of knowledge and resources, accelerating the pace of discovery and development.
In conclusion, 2-(2-cyclobutyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile (CAS No. 2098093-17-3) represents a promising compound with significant potential in both research and therapeutic applications. Its unique structural features and multifaceted biological activities make it an exciting area of focus for future studies. As research continues to advance our understanding of this compound's properties and mechanisms of action, it is likely to play an increasingly important role in the development of new treatments for various diseases.
2098093-17-3 (2-(2-cyclobutyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile) Related Products
- 2221812-09-3(2-(4-Bromo-2-isopropylphenyl)-1,3-dioxolane)
- 1892907-55-9(5-amino-1-cyclobutyl-1H-pyrazole-4-carboxylic acid)
- 2137458-62-7(Tert-butyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate)
- 2228467-35-2(2-amino-3-(5-fluoropyridin-3-yl)-2-methylpropan-1-ol)
- 1443979-21-2(ethyl 2-[(morpholin-3-yl)formamido]acetate; trifluoroacetic acid)
- 156121-15-2(2-(Methoxymethyl)morpholine)
- 97817-23-7(4,5,6,7-Tetrahydro-thiazolo5,4-cpyridin-2-ylamine)
- 2138182-94-0(1-(5-formylpyridin-2-yl)-4-methyl-1H-pyrazole-3-carboxylic acid)
- 1994939-44-4(3-(3-fluoropropyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde)
- 1566039-93-7({4H,5H,6H-cyclopentabthiophen-2-yl}methanesulfonamide)



